5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring substituted with a thiomorpholine group
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexene derivatives with thiomorpholine under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the thiomorpholine group is replaced by other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmacological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one involves its interaction with molecular targets in biological systems. The thiomorpholine group plays a crucial role in its binding to specific receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one can be compared with other similar compounds, such as:
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: This compound has a morpholine group instead of a thiomorpholine group, leading to different chemical and biological properties.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: This compound has a different substitution pattern on the cyclohexene ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the presence of the thiomorpholine group, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
85890-71-7 |
---|---|
Molekularformel |
C12H19NOS |
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
5,5-dimethyl-3-thiomorpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NOS/c1-12(2)8-10(7-11(14)9-12)13-3-5-15-6-4-13/h7H,3-6,8-9H2,1-2H3 |
InChI-Schlüssel |
SCRFVCGNDLJBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)N2CCSCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.